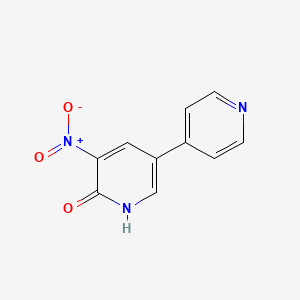

3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7N3O3 |

|---|---|

Molecular Weight |

217.18 g/mol |

IUPAC Name |

3-nitro-5-pyridin-4-yl-1H-pyridin-2-one |

InChI |

InChI=1S/C10H7N3O3/c14-10-9(13(15)16)5-8(6-12-10)7-1-3-11-4-2-7/h1-6H,(H,12,14) |

InChI Key |

WWRSYASATWQNKV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C2=CNC(=O)C(=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Mechanistic Organic Chemistry of 3 Nitro 5 4 Pyridinyl 2 1h Pyridinone and Analogues

Reaction Pathway Elucidation for Pyridinone Ring Formation

The synthesis of the 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone core structure can be achieved through various synthetic strategies that generally involve the construction of the pyridinone ring through cyclization reactions. While a specific, detailed reaction pathway for this exact molecule is not extensively documented in publicly available literature, the formation of substituted 2-pyridone rings is a well-established area of organic synthesis. researchgate.netnih.gov General approaches often involve the condensation of acyclic precursors. researchgate.net

One plausible pathway involves the cyclization of functionalized open-chain precursors. For instance, a common strategy for forming the 2-pyridone ring is through the reaction of a β-keto ester with an amine, followed by intramolecular cyclization and subsequent functionalization. nih.gov In the context of this compound, a potential synthetic route could start from precursors already containing the pyridinyl and nitro functionalities.

Another established method for pyridinone synthesis is the ring-opening transformation of suitable heterocyclic precursors. For example, 3-hydroxy-3,4-dihydropyrido[2,1-c] oup.comnih.govoxazine-1,8-diones can undergo ring-opening and subsequent reactions with binucleophiles to form polycyclic pyridones. mdpi.commdpi.com While this specific example leads to a more complex fused system, the underlying principle of transforming one heterocyclic system into another to generate a pyridone ring is a key strategy.

Furthermore, multicomponent reactions have emerged as powerful tools for the synthesis of highly functionalized pyridines and pyridinones. nih.gov These reactions allow for the assembly of complex molecules from simple starting materials in a single step, often proceeding through a cascade of reactions that can include cyclization to form the pyridinone ring. The specific precursors for the target molecule would need to be designed to incorporate the 4-pyridinyl group and a precursor to the nitro group at the appropriate positions.

A general representation of a cyclization reaction to form a 2-pyridone ring is shown below:

| Reactant A | Reactant B | Catalyst/Conditions | Product |

| β-Ketoester | Amine | Heat, Acid/Base | Substituted 2-Pyridone |

| Enaminone | Activated Alkyne | Base | Substituted 2-Pyridone |

| Propiolamide | β-Keto Methyl Ester | Water, Acid/Base | Fused 2-Pyridone |

This table represents generalized reaction types for 2-pyridone synthesis.

Reactivity of Nitro-Substituted Pyridine (B92270) and Pyridinone Rings

The presence of a nitro group on the pyridine or pyridinone ring significantly influences its reactivity, particularly towards nucleophilic substitution reactions. The strongly electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr). libretexts.org

Nucleophilic Aromatic Substitution on Electron-Deficient Pyridines

Pyridines are inherently electron-deficient heterocycles, making them more susceptible to nucleophilic attack than benzene. This reactivity is further enhanced by the presence of electron-withdrawing substituents like the nitro group. youtube.com Nucleophilic aromatic substitution on pyridines typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org Subsequent elimination of the leaving group restores the aromaticity of the ring.

The rate-determining step in SNAr reactions is usually the initial attack of the nucleophile to form the Meisenheimer complex. The stability of this intermediate is crucial, and it is significantly stabilized by electron-withdrawing groups that can delocalize the negative charge. libretexts.org In the case of pyridinium (B92312) ions, the reactivity towards nucleophilic substitution is even greater. researchgate.netnih.gov

Influence of the Nitro Group on Reaction Regioselectivity

The position of the nitro group on the pyridine or pyridinone ring plays a critical role in directing the regioselectivity of nucleophilic attack. Electron-withdrawing groups, such as the nitro group, exert their activating effect most strongly at the ortho and para positions relative to their location. libretexts.org This is because the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the oxygen atoms of the nitro group through resonance when the attack occurs at these positions.

For a 3-nitropyridine derivative, nucleophilic attack is favored at the 2- and 6-positions (ortho to the nitro group) and the 4-position (para to the nitro group). The nitro group at the 3-position of a pyridinone ring will similarly activate the 2, 4, and 6 positions for nucleophilic attack. For instance, in the reaction of 3-nitropyridine with ammonia (B1221849) in the presence of potassium permanganate, 2-amino-5-nitropyridine is formed with high selectivity, demonstrating the directing effect of the nitro group. ntnu.no In some cases, the nitro group itself can act as a leaving group in nucleophilic aromatic substitution reactions, particularly when it is located at an activated position and a strong nucleophile is used. mdpi.comnih.gov

The regioselectivity of these reactions is a key consideration in the synthetic utility of nitro-substituted pyridinones for the preparation of more complex functionalized heterocyclic systems. nih.gov

Mechanisms of Photoinduced and Organocatalyzed Reactions Involving Pyridinones

Pyridinone scaffolds can participate in a variety of photoinduced and organocatalyzed reactions, offering pathways to novel molecular architectures.

Photoinduced reactions of pyridines and their derivatives can proceed through various mechanisms, often involving the formation of radical intermediates. A photochemical method for the functionalization of pyridines has been reported that involves the single-electron reduction of pyridinium ions to generate pyridinyl radicals. researchgate.net These radicals can then couple with other radical species. While this specific study focused on pyridines, the underlying principles could be applicable to pyridinone systems, potentially enabling C-H functionalization under photochemical conditions.

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in organic synthesis. For reactions involving pyridinones, organocatalysts can be employed to promote various transformations. For example, L-proline has been used as a catalyst for the one-pot synthesis of 2-(1H)-pyridinones from dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and a primary amine. nih.gov Organocatalytic asymmetric nitro-Michael reactions have also been extensively studied, providing a stereoselective method for the formation of C-C bonds in the presence of a nitro group. unl.pt Such methodologies could be applied to the functionalization of pyridinone precursors bearing a nitro group. Asymmetric organocatalytic cascade reactions involving gamma-nitro carbonyl compounds have also been developed to construct complex, stereochemically rich scaffolds. nih.gov

Proton Transfer and Tautomerism in the 2(1H)-Pyridinone System

The 2(1H)-pyridinone system is characterized by the existence of a tautomeric equilibrium between the lactam and lactim forms. This equilibrium is a result of proton transfer between the nitrogen and oxygen atoms of the amide group.

Lactam-Lactim Tautomerism in 2-Pyridinones

2(1H)-Pyridinone can exist in two tautomeric forms: the lactam (keto) form and the lactim (enol) form. The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the nature of substituents on the pyridinone ring. oup.comuni-muenchen.de

In aqueous solution, 2-pyridone exists predominantly in the lactam form. nih.gov The lactam tautomer is generally more stable in solution due to its larger dipole moment and its ability to form hydrogen bonds with water. amazonaws.com Substituents on the pyridinone ring can significantly shift the tautomeric equilibrium. For example, a 6-chloro substituent on the 2-pyridone ring shifts the equilibrium towards the lactim tautomer, and the proportion of the lactim form increases with temperature. nih.govacs.org

The equilibrium constant (Keq = [lactam]/[lactim]) for this tautomerism can be determined experimentally. For 6-chloro-2-pyridone at room temperature, the equilibrium constant was found to be 2.1. nih.govacs.org Theoretical studies have also been employed to investigate the energetics of this proton transfer. The activation energy for the intramolecular proton transfer in 2-pyridone is relatively high; however, this barrier can be significantly lowered through intermolecular proton transfer mechanisms, such as those assisted by water molecules or through the formation of dimers. pku.edu.cn The lactam-lactim tautomerism is a crucial aspect of the chemistry of 2-pyridinones, as the two tautomers can exhibit different reactivity and catalytic activity. uni-muenchen.dewikipedia.org

| Compound | Solvent | Keq ([lactam]/[lactim]) | Reference |

| 6-chloro-2-pyridone | D2O | 2.1 (at room temperature) | nih.govacs.org |

| 5-amino-2-pyridinol | Tetrahydrofuran | Lactam form is more stable | oup.com |

| 6-amino-2-pyridinol | Tetrahydrofuran | Lactam form is more stable | oup.com |

This table provides examples of experimentally determined tautomeric equilibria for substituted 2-pyridinones.

Solvent Effects on Tautomeric Equilibria of Pyridinones

The tautomeric equilibrium between the 2-pyridone and 2-hydroxypyridine forms of pyridinone derivatives is a subject of significant interest in organic chemistry, as the predominant tautomer can influence the compound's physical, chemical, and biological properties. This equilibrium is known to be highly sensitive to the surrounding solvent environment. For substituted pyridinones, such as this compound, the interplay of substituent effects and solvent polarity dictates the position of this equilibrium.

The tautomerism of 2-hydroxypyridine/2-pyridone systems has been extensively studied, and it is well-established that the equilibrium can be influenced by the polarity of the solvent. rsc.orgmdpi.com Generally, the 2-pyridone form is more polar than the 2-hydroxypyridine form. Consequently, polar solvents are expected to stabilize the 2-pyridone tautomer to a greater extent through dipole-dipole interactions and hydrogen bonding, thus shifting the equilibrium in its favor. rsc.orgmdpi.com Conversely, in nonpolar solvents, the less polar 2-hydroxypyridine tautomer is expected to be more prevalent.

Detailed research findings on analogous substituted pyridinones provide insight into the expected behavior of this compound. Studies on 2-hydroxy-5-nitropyridine have shown that in the solid state, the compound exists in the oxo-form (5-nitro-2-pyridone). semanticscholar.org This preference for the keto tautomer is also observed in solutions, particularly in polar solvents. The quantitative determination of the amounts of the two tautomeric forms in different solvents is often achieved using UV/Vis and NMR spectroscopic methods. semanticscholar.orgresearchgate.net

Table 1: Expected Tautomeric Equilibrium Constants (KT) for this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Expected KT ([Pyridone]/[Hydroxypyridine]) | Predominant Tautomer |

| Water | 80.1 | > 10 | 2-Pyridone |

| Dimethyl Sulfoxide (DMSO) | 46.7 | > 5 | 2-Pyridone |

| Acetonitrile | 37.5 | > 2 | 2-Pyridone |

| Ethanol | 24.6 | ~ 1-2 | Mixture |

| Chloroform | 4.8 | < 1 | 2-Hydroxypyridine |

| Dioxane | 2.2 | < 0.5 | 2-Hydroxypyridine |

| Cyclohexane | 2.0 | < 0.1 | 2-Hydroxypyridine |

Note: The KT values in this table are illustrative and based on general trends observed for nitro-substituted pyridinones. They are not experimentally determined values for this compound.

The data presented in Table 1 illustrates the anticipated strong influence of solvent polarity on the tautomeric equilibrium. In highly polar, protic solvents like water, the pyridone form is expected to be heavily favored due to strong hydrogen bonding interactions with the solvent molecules, which stabilize the amide-like structure of the pyridone tautomer. In polar aprotic solvents such as DMSO and acetonitrile, the pyridone form is also expected to predominate due to favorable dipole-dipole interactions.

As the solvent polarity decreases, the equilibrium is expected to shift towards the less polar 2-hydroxypyridine tautomer. In solvents of intermediate polarity like ethanol, a significant population of both tautomers is likely to coexist. In nonpolar solvents such as chloroform, dioxane, and cyclohexane, the 2-hydroxypyridine form is predicted to be the major species. This is because the intramolecular hydrogen bond that can form in the 2-hydroxypyridine tautomer provides a degree of stabilization that is not as dependent on the solvent as the intermolecular interactions that stabilize the 2-pyridone form.

Table 2: Expected Percentage of Tautomers for this compound in Selected Solvents

| Solvent | % 2-Pyridone Tautomer (Expected) | % 2-Hydroxypyridine Tautomer (Expected) |

| Water | > 90% | < 10% |

| DMSO | > 80% | < 20% |

| Acetonitrile | > 67% | < 33% |

| Ethanol | ~ 50-67% | ~ 33-50% |

| Chloroform | < 50% | > 50% |

| Dioxane | < 33% | > 67% |

| Cyclohexane | < 10% | > 90% |

Note: The percentages in this table are illustrative and derived from the expected KT values for nitro-substituted pyridinones. They are not experimentally determined values for this compound.

Advanced Spectroscopic and Structural Characterization of 3 Nitro 5 4 Pyridinyl 2 1h Pyridinone Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering detailed information about the chemical environment of individual atoms.

The ¹H and ¹³C NMR spectra of 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone are expected to exhibit characteristic signals that reflect the electronic effects of the nitro and pyridinyl substituents on the pyridinone core. The electron-withdrawing nature of the nitro group at the C3 position will deshield adjacent protons and carbons, shifting their resonances downfield. researchgate.net Conversely, the pyridinyl group at C5 will also influence the chemical shifts of the pyridinone ring through both inductive and resonance effects.

In the ¹H NMR spectrum, the protons on the pyridinone ring are anticipated to appear as distinct multiplets, with their specific chemical shifts and coupling constants providing crucial information about their relative positions. The protons on the 4-pyridinyl substituent will also present a characteristic AA'BB' system.

The ¹³C NMR spectrum will complement the proton data, with each unique carbon atom in the molecule giving rise to a separate signal. mdpi.com The chemical shifts of the carbonyl carbon (C2) and the carbon bearing the nitro group (C3) are expected to be significantly downfield. The quaternary carbons and the carbons of the pyridinyl ring will also have distinct chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on known substituent effects on similar heterocyclic systems and should be confirmed by experimental data.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H4 | 8.0 - 8.5 | - |

| H6 | 8.5 - 9.0 | - |

| H2'/H6' (pyridinyl) | 8.6 - 8.8 | - |

| H3'/H5' (pyridinyl) | 7.5 - 7.7 | - |

| NH | 11.0 - 13.0 | - |

| C2 | - | 160 - 165 |

| C3 | - | 145 - 150 |

| C4 | - | 120 - 125 |

| C5 | - | 135 - 140 |

| C6 | - | 140 - 145 |

| C1' (pyridinyl) | - | 148 - 152 |

| C2'/C6' (pyridinyl) | - | 150 - 155 |

| C3'/C5' (pyridinyl) | - | 120 - 125 |

| C4' (pyridinyl) | - | 140 - 145 |

To overcome the limitations of one-dimensional NMR and to provide unambiguous assignments, a variety of advanced NMR techniques are employed.

¹⁵N NMR Spectroscopy: Given the presence of multiple nitrogen atoms in this compound (in the pyridinone ring, the nitro group, and the pyridinyl ring), ¹⁵N NMR spectroscopy is a powerful tool for characterizing their electronic environments. scispace.commdpi.com The chemical shifts of the nitrogen atoms are highly sensitive to hybridization, oxidation state, and substituent effects. researchgate.netu-szeged.hu The pyridinone nitrogen is expected to have a chemical shift in the range typical for lactams, while the pyridinyl nitrogen will resonate in the region characteristic of pyridine-like nitrogens. The nitro group nitrogen will exhibit a chemical shift at a much lower field. scispace.com

2D NMR Spectroscopy: Two-dimensional NMR experiments are crucial for establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of spin systems within the molecule, such as the protons on the pyridinone and pyridinyl rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons with their directly attached carbons, providing a definitive link between the ¹H and ¹³C spectra. columbia.educolumbia.edusdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is invaluable for identifying longer-range couplings between protons and carbons (typically over two or three bonds). columbia.educolumbia.edusdsu.edu This technique is particularly useful for identifying quaternary carbons and for establishing the connectivity between the pyridinone and pyridinyl rings.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies of Pyridinone Derivatives

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups. The N-H stretching vibration of the lactam is anticipated in the region of 3200-3400 cm⁻¹. The C=O stretching of the pyridinone ring will give a strong absorption band around 1650-1680 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group are expected to appear as two strong bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. researchgate.net The C=C and C=N stretching vibrations of the aromatic rings will be observed in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations of non-polar bonds often give rise to strong Raman signals. For this compound, the symmetric stretching of the nitro group is expected to be a prominent feature in the Raman spectrum. researchgate.net The ring breathing modes of both the pyridinone and pyridinyl rings will also be observable. aps.org

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H (lactam) | Stretching | 3200-3400 | IR |

| C=O (pyridinone) | Stretching | 1650-1680 | IR |

| NO₂ | Asymmetric Stretching | 1500-1550 | IR |

| NO₂ | Symmetric Stretching | 1300-1350 | IR, Raman |

| C=C / C=N (aromatic) | Stretching | 1400-1600 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions in Substituted Pyridinones

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be complex due to the presence of multiple chromophores. The pyridinone and pyridinyl rings, as well as the nitro group, will all contribute to the electronic absorption.

The primary electronic transitions anticipated are π→π* and n→π. The π→π transitions, which are typically of high intensity, will arise from the conjugated π-systems of the aromatic rings. The presence of the electron-withdrawing nitro group and the pyridinyl substituent will likely cause a bathochromic (red) shift of these absorption bands compared to the parent pyridinone. The n→π* transitions, which are generally of lower intensity, involve the excitation of a non-bonding electron (from the oxygen of the carbonyl group or the nitrogen of the nitro group) to an anti-bonding π* orbital. These transitions are also sensitive to the electronic nature of the substituents. The UV-Vis spectrum of pyridine (B92270), for instance, shows absorption maxima around 202 nm and 254 nm. sielc.com For 2(1H)-pyridinone, a maximum absorption is observed at 293 nm. nist.gov The extended conjugation in this compound is expected to shift these absorptions to longer wavelengths. researchgate.net

X-ray Diffraction Analysis for Solid-State Structure Elucidation of Pyridinone Complexes

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For a molecule like this compound, X-ray crystallography can provide a wealth of information, including bond lengths, bond angles, and intermolecular interactions. nih.gov

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. wikipedia.org

For this compound, the molecular ion peak (M⁺) in the mass spectrum will confirm its molecular weight. The fragmentation of this molecule under electron ionization (EI) or other ionization techniques is expected to follow characteristic pathways. libretexts.org Common fragmentation patterns for aromatic nitro compounds include the loss of NO₂ (46 Da) and NO (30 Da). miamioh.edu Cleavage of the bond between the pyridinone and pyridinyl rings could also occur, leading to fragment ions corresponding to each of the heterocyclic moieties. The fragmentation of the pyridinone ring itself may involve the loss of CO (28 Da). The analysis of these fragmentation pathways provides valuable evidence for the proposed structure. chemguide.co.uk In the case of nitrosamine (B1359907) compounds, which share some structural similarities, fragmentation often involves the loss of the NO radical. nih.gov

Computational Chemistry and Theoretical Investigations of 3 Nitro 5 4 Pyridinyl 2 1h Pyridinone

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to predicting the geometry and electronic landscape of molecules. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy, which in turn dictate molecular structure and reactivity.

Density Functional Theory (DFT) has become the workhorse of computational chemistry for medium to large-sized molecules due to its favorable balance of accuracy and computational cost. scirp.org DFT methods calculate the total energy of a system based on its electron density rather than a complex wave function. For pyridinone systems, DFT is routinely used to predict optimized molecular geometries, vibrational frequencies, and various electronic properties. researcher.liferesearchgate.net

A typical DFT study on a molecule like 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone would involve geometry optimization using a functional like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a Pople-style basis set such as 6-311++G(d,p). scirp.orgresearcher.liferesearchgate.net The B3LYP functional is a hybrid functional that incorporates a portion of exact exchange from Hartree-Fock theory, often yielding highly accurate results for organic molecules. The 6-311++G(d,p) basis set is extensive, including diffuse functions (++) to describe lone pairs and anions accurately, and polarization functions (d,p) to allow for non-spherical electron distribution, which is crucial for describing the π-systems and polar bonds in the molecule.

The output of such calculations provides key structural parameters. For the 2(1H)-pyridinone core, the calculations would confirm a high degree of planarity, with specific bond lengths for C=O, C=C, C-N, and N-H bonds. The substituents—the nitro group at position 3 and the 4-pyridinyl group at position 5—would introduce specific electronic and steric effects, influencing the geometry of the pyridinone ring. The dihedral angle between the pyridinone and the 4-pyridinyl rings would be a key parameter determining the extent of π-conjugation between the two aromatic systems.

| Parameter | Typical Calculated Value (Å or °) | Description |

|---|---|---|

| C=O Bond Length | 1.23 - 1.25 Å | The length of the carbonyl double bond. |

| N-H Bond Length | 1.01 - 1.02 Å | The length of the bond between nitrogen and hydrogen in the ring. |

| C-N Bond Length (in ring) | 1.37 - 1.40 Å | The average length of the carbon-nitrogen bonds within the pyridinone ring. |

| C-C Bond Length (in ring) | 1.36 - 1.45 Å | The range of carbon-carbon bond lengths, showing partial double bond character. |

| N-C=O Bond Angle | 122° - 125° | The bond angle involving the ring nitrogen, the carbonyl carbon, and the carbonyl oxygen. |

For higher accuracy in energy calculations, especially for subtle effects like tautomeric equilibria, researchers often employ ab initio post-Hartree-Fock methods. wayne.edu Unlike DFT, which relies on an approximate exchange-correlation functional, these methods systematically improve upon the Hartree-Fock approximation by including electron correlation effects more explicitly.

Methods such as Møller-Plesset perturbation theory (notably MP2) and Coupled Cluster theory (e.g., CCSD(T)) are considered gold standards for energetic calculations. nih.govcuni.cz These methods are computationally more demanding than DFT and are often used to benchmark DFT results or for smaller systems where high accuracy is paramount. For instance, in studies of the tautomerism of 2-pyridone, ab initio calculations have been crucial for obtaining relative energies that are in excellent agreement with gas-phase experimental data. wayne.edu A high-level calculation on this compound, likely using a single-point energy calculation with a method like RI-MP2 or CCSD(T) on a DFT-optimized geometry, would provide a very reliable prediction of its electronic energy and stability. cuni.cz

Analysis of Frontier Molecular Orbitals (FMO) and Reactivity Indices

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. ajchem-a.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it costs more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it is easier to induce electronic transitions.

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |

|---|---|---|---|

| 2(1H)-Pyridinone (unsubstituted) | -6.5 | -0.8 | 5.7 |

| 3-Nitro-2(1H)-pyridinone | -7.2 | -2.5 | 4.7 |

| 5-(4-pyridinyl)-2(1H)-pyridinone (hypothetical) | -6.3 | -1.0 | 5.3 |

Note: Values are illustrative, based on trends observed in related heterocyclic systems.

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential projected onto the electron density surface of a molecule. It is an invaluable tool for identifying the regions of a molecule that are electron-rich or electron-poor, thereby predicting sites for electrophilic and nucleophilic attack, as well as intermolecular interactions like hydrogen bonding. nih.gov

The color scheme typically ranges from red (most negative potential, electron-rich) to blue (most positive potential, electron-poor), with intermediate values in green and yellow. researchgate.net For this compound, an MEP map would likely reveal:

Negative Potential (Red/Yellow): Concentrated on the oxygen atoms of the carbonyl group and the nitro group, and on the nitrogen atom of the 4-pyridinyl ring. These are the primary sites for electrophilic attack and for acting as hydrogen bond acceptors. nih.gov

Positive Potential (Blue): Located around the hydrogen atom attached to the pyridinone ring nitrogen (N-H), making it the most acidic proton and a strong hydrogen bond donor site. researchgate.net Lesser positive potential would be found on the aromatic C-H protons.

Neutral Regions (Green): Generally found over the carbon backbone of the aromatic rings.

This analysis helps in understanding how the molecule would interact with biological receptors or other reactants on an electrostatic basis.

Computational Studies on Tautomeric Equilibria and Activation Barriers of Pyridinones

Pyridinones, particularly 2-pyridinone and 4-pyridinone, are classic examples of molecules that exhibit lactam-lactim tautomerism, which is a form of keto-enol tautomerism. For the target molecule, the equilibrium is between the 2(1H)-pyridinone (lactam) form and its 2-hydroxypyridine (lactim) tautomer.

Computational chemistry is exceptionally well-suited to studying these equilibria. By calculating the total energies of both tautomers, one can determine their relative stability and predict the position of the equilibrium. For simple 2-pyridinone, numerous studies have confirmed that the lactam form is significantly more stable than the lactim form in both the gas phase and in solution. wayne.edunih.gov The energy difference is typically small, on the order of a few kcal/mol. wayne.edu

Furthermore, computational methods can be used to locate the transition state structure for the intramolecular proton transfer that connects the two tautomers. This allows for the calculation of the activation energy barrier for the tautomerization process. nih.gov In the absence of a catalyst, this barrier is generally high for a unimolecular transfer, indicating that the uncatalyzed interconversion is slow. nih.gov The presence of substituents like the nitro and pyridinyl groups would modulate both the relative stability of the tautomers and the height of the activation barrier.

| Parameter | Methodology | Typical Calculated Value (kcal/mol) |

|---|---|---|

| Relative Energy (ΔE) | DFT (B3LYP) | 0.5 - 1.5 (Pyridinone more stable) |

| Relative Free Energy (ΔG) | DFT (B3LYP) | 0.3 - 1.0 (Pyridinone more stable) |

| Activation Barrier (Ea) | DFT (B3LYP) | ~32 - 35 |

| Relative Energy (ΔE) | ab initio (CCSD(T)) | ~0.3 (Pyridinone more stable) |

| Activation Barrier (Ea) | ab initio (CCSD(T)) | ~36 - 38 |

Note: Values are representative based on literature data for the parent 2-pyridinone system. wayne.edunih.gov

Gas-Phase and Solution-Phase Tautomerism Modeling

Computational modeling, primarily using DFT, is the standard approach for investigating tautomerism. For this compound, this would involve modeling the equilibrium between its pyridinone form and its corresponding hydroxypyridine tautomer.

In the gas phase , calculations would determine the relative electronic energies and Gibbs free energies of the optimized geometries of each tautomer. These calculations provide insight into the intrinsic stability of the isolated molecules. Factors such as intramolecular hydrogen bonding and electronic effects of the nitro and pyridinyl substituents would be critical in determining the more stable gas-phase form.

For solution-phase modeling, the effect of a solvent is incorporated using implicit or explicit solvent models. The Polarizable Continuum Model (PCM) is a common implicit method that treats the solvent as a continuous dielectric medium. Such models would be used to understand how solvents of varying polarity (e.g., water, methanol (B129727), chloroform) might shift the tautomeric equilibrium. It is generally observed that more polar tautomers are stabilized to a greater extent by polar solvents.

Kinetic and Thermodynamic Properties of Tautomerization Processes

Theoretical studies on the kinetics and thermodynamics of tautomerization provide a deeper understanding of the interconversion process.

Thermodynamic properties , such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for the tautomerization reaction, would be calculated from the computed energies of the tautomers. A negative ΔG would indicate that the hydroxypyridine form is favored at equilibrium under the specified conditions (gas phase or a particular solvent), while a positive ΔG would favor the pyridinone form.

Kinetic analysis involves locating the transition state structure for the proton transfer between the two tautomers. The energy difference between the transition state and the reactant is the activation energy barrier. A high activation energy suggests a slow interconversion rate. Computational studies on similar pyridone systems have shown that proton transfer can occur via an intramolecular pathway or be facilitated by solvent molecules in an intermolecular pathway, with the latter often having a lower activation barrier.

Molecular Dynamics Simulations of Substituted Pyridinone Systems (General Principles)

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. For a system containing a substituted pyridinone like this compound, MD simulations could be used to explore several aspects:

Conformational Analysis: To understand the flexibility of the molecule, particularly the rotation around the bond connecting the pyridinone and pyridinyl rings.

Solvation Structure: To investigate how solvent molecules, especially in protic solvents like water, arrange around the solute and to identify key hydrogen bonding interactions.

Tautomerization Dynamics: In more advanced MD simulations (ab initio MD or reactive force fields), it is possible to directly observe the proton transfer events and study the dynamics of tautomerization in a solution environment.

These simulations rely on a force field, which is a set of parameters describing the potential energy of the system. The quality of the simulation results is highly dependent on the accuracy of the force field used.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties, which are invaluable for identifying and characterizing molecules.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically coupled with DFT. By calculating the theoretical spectra for both tautomers, one can compare them with experimental data to determine the predominant form in solution.

IR Spectroscopy: The vibrational frequencies and intensities can be computed to generate a theoretical IR spectrum. Specific vibrational modes, such as the C=O stretch in the pyridinone form and the O-H stretch in the hydroxypyridine form, serve as clear markers for distinguishing between the tautomers.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra. These calculations provide the excitation energies and oscillator strengths, which correspond to the λ_max_ values and intensities of the absorption bands in the UV-Vis spectrum.

The table below illustrates the kind of data that would be generated from such in silico predictions for the distinct tautomers.

| Spectroscopic Parameter | This compound (Predicted) | 2-hydroxy-3-nitro-5-(4-pyridinyl)pyridine (Predicted) |

| ¹H NMR (Key Signal) | N-H proton signal | O-H proton signal |

| ¹³C NMR (Key Signal) | C=O signal (~160-170 ppm) | C-OH signal (~150-160 ppm) |

| IR (Key Wavenumber cm⁻¹) | C=O stretch (~1650-1700 cm⁻¹) | O-H stretch (~3200-3600 cm⁻¹) |

| UV-Vis (λ_max nm) | Expected π → π* transitions | Expected π → π* transitions (potentially shifted) |

Note: The values in this table are hypothetical examples based on general knowledge of similar compounds and are not the result of actual calculations for this compound.

Advanced Research Applications in Materials Science and Chemical Biology Tools

Photophysical Properties of Pyridinone-Based Chromophores and Luminogens

Pyridinone derivatives, particularly those with a donor-acceptor architecture, are under active investigation for their intriguing photophysical properties. The electronic interplay between the pyridinone core and its substituents gives rise to unique absorption and emission behaviors, making them suitable for applications in materials science.

Absorption and Emission Characteristics of Pyridinone Dyes

Pyridinone-based dyes often exhibit strong absorption in the visible range of the electromagnetic spectrum. nih.gov This absorption is typically attributed to an intramolecular charge transfer (ICT) from the electron-donor part of the molecule to the electron-acceptor part. nih.gov For instance, in donor-π-acceptor type structures, the low-energy absorption bands are influenced by the donor-acceptor arrangement.

The emission spectra of these compounds are also a key feature. Upon excitation, these molecules can relax to the ground state by emitting photons, a process known as fluorescence. The wavelength of the emitted light is characteristically longer than the absorbed light, a phenomenon known as the Stokes shift. In donor-acceptor substituted compounds, large Stokes shifts are often observed, indicating a significant reorganization of the molecule's electronic structure in the excited state. nih.gov For example, studies on donor-acceptor substituted phenylethynyltriphenylenes, which share conceptual similarities with substituted pyridinones, have shown large Stokes shifts of up to 130 nm in polar solvents. nih.gov

Solutions of 2-pyridinone derivatives have been observed to exhibit photoluminescence in the violet-blue to blue-green region of the visible spectrum, with emission maxima reported between 399 nm and 550 nm depending on the specific derivative and solvent. nih.govacs.org The photophysical properties can be tuned by modifying the donor and acceptor groups, allowing for the rational design of dyes with specific absorption and emission profiles. rsc.org

Fluorescence Quantum Yields and Lifetimes in Pyridinone Derivatives

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of the number of photons emitted to the number of photons absorbed. nih.gov This parameter is crucial for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state.

The quantum yield of pyridinone derivatives can vary significantly based on their molecular structure and environment. Some donor-acceptor materials based on a 2-pyridinone acceptor have been reported to have relatively low photoluminescence quantum yields. nih.govscienceopen.com This can be due to competing non-radiative decay pathways, such as intersystem crossing, which deactivates the excited state without emitting light. scienceopen.com For example, in one study, a fast decay component in the photoluminescence of a 2-pyridinone derivative was attributed to non-radiative quenching of the excited singlet state, likely through intersystem crossing. However, strategic molecular design can enhance these properties.

| Compound | Absorption Max (λabs, nm) | Emission Max (λPL, nm) | Quantum Yield (Φ) | Fast Decay Lifetime (τ1, ns) |

|---|

Solvatochromism and Environmental Effects on Pyridinone Photophysics

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect is particularly pronounced in donor-acceptor molecules like many pyridinone derivatives. nih.gov The absorption and, more significantly, the fluorescence emission of these compounds are often highly sensitive to the solvent environment. beilstein-journals.org

As the polarity of the solvent increases, the excited state of a donor-acceptor molecule, which is typically more polar than the ground state, is stabilized to a greater extent. This leads to a red-shift (a shift to longer wavelengths) in the emission spectrum. This sensitivity can be exploited for applications in chemical sensing. Studies on analogous donor-acceptor systems show that the emission spectra are highly sensitive to solvent polarity, hydrogen-bond donor/acceptor properties, and other specific solvent interactions. nih.gov For some pyridinone derivatives, bathochromic (red) shifts of emission bands have been observed when moving from a less polar solvent like toluene to a more polar one like tetrahydrofuran (THF). nih.govacs.org

Applications in Organic Light-Emitting Diodes (OLEDs)

The tunable luminescent properties of pyridinone derivatives make them promising candidates for use as emissive materials in organic light-emitting diodes (OLEDs). acs.org OLEDs are a key technology in modern displays and lighting, and the development of efficient and stable emitter materials is a major area of research.

Donor-acceptor materials incorporating a 2-pyridinone acceptor have been successfully used as components in sky-blue, green-yellow, and white OLEDs. nih.govscienceopen.com In some cases, these materials can exhibit a process called thermally activated delayed fluorescence (TADF), which allows for the efficient conversion of non-emissive triplet excitons into emissive singlet excitons, potentially leading to very high device efficiencies. scienceopen.comacs.org Despite challenges such as relatively low photoluminescence quantum yields in some derivatives, pyridinone-based materials have demonstrated good performance. For example, a sky-blue OLED using a single emissive layer of a 2-pyridinone derivative achieved an external quantum efficiency (EQE) of 3.7%, while a white OLED combining the pyridinone emitter with an exciplex-forming layer reached an EQE of 9.8%. scienceopen.com

Pyridinone Derivatives as Ligands in Coordination Chemistry

The 2-pyridinone scaffold is not only valuable for its photophysical properties but also serves as a versatile ligand in coordination chemistry. The deprotonated form, 2-pyridonate, can coordinate to a wide range of metal centers, enabling the synthesis of complexes with diverse structures and functionalities. wikipedia.org

Synthesis and Stability of Metal-Pyridinone Complexes

Metal-pyridinone complexes are typically synthesized by reacting a suitable pyridinone derivative with a metal salt. The pyridinone can act as a neutral ligand or, more commonly, can be deprotonated to form the pyridonate anion, which then binds to the metal ion. Pyridonate is a versatile ligand that can adopt various coordination modes, including monodentate, bidentate (chelating), and bridging modes. This versatility allows for the construction of a wide array of coordination complexes with different geometries and nuclearities.

Luminescence Resonance Energy Transfer (LRET) Applications of Pyridinone Complexes

Luminescence Resonance Energy Transfer (LRET) is a powerful spectroscopic technique used to measure distances on the scale of 1-10 nanometers, making it highly suitable for studying conformational changes and interactions in biological macromolecules. The mechanism relies on the non-radiative transfer of energy from a luminescent donor to a suitable acceptor molecule. Lanthanide ions, such as Europium(III) and Terbium(III), are particularly effective donors for LRET due to their long luminescence lifetimes and sharp, well-defined emission peaks.

For a lanthanide ion to be an effective LRET donor, it must be efficiently excited. This is typically achieved through an "antenna effect," where an organic ligand coordinated to the lanthanide absorbs incident light (usually UV) and transfers the energy to the metal ion. Pyridinone-based ligands, including derivatives of 1-hydroxy-2-pyridinone (1,2-HOPO), have proven to be highly effective antennae for sensitizing lanthanide luminescence.

Complexes formed between lanthanide ions and pyridinone-containing ligands exhibit several properties that make them excellent candidates for LRET applications:

High Luminescence Efficiency: Pyridinone ligands can efficiently absorb energy and transfer it to the lanthanide ion, resulting in strong metal-centered emission. For example, certain Eu(III) complexes with 1-hydroxy-2-pyridinone chelators demonstrate high quantum yields in aqueous solutions.

High Stability: The stability of the complex is crucial for biological applications. Pyridinone-based complexes have shown high thermodynamic stability, which prevents the dissociation of the lanthanide ion in biological media.

Tunable Photophysical Properties: The structure of the pyridinone ligand can be modified to tune the absorption and emission properties of the complex, allowing for optimization for specific LRET pairs and excitation wavelengths. Pyridine-bis(carboxamide)-based ligands, for instance, can be derivatized to alter the energy of the ligand's triplet state, which is critical for efficient energy transfer to the lanthanide ion.

While direct LRET applications using 3-nitro-5-(4-pyridinyl)-2(1H)-pyridinone itself are not extensively documented, its structural motifs are present in ligands known to form highly luminescent lanthanide complexes. The pyridinone core can act as the coordinating and sensitizing unit, making such complexes promising tools for developing new LRET-based assays for diagnostics and molecular biology research.

| Lanthanide Ion | Typical Pyridinone Ligand Type | Key Property for LRET | Potential Application |

| Eu(III) | 1-Hydroxy-2-pyridinone (1,2-HOPO) | Strong red emission, high quantum yield | Biological assays, immunoassays |

| Tb(III) | Picolinate-based or Pyridine-carboxamide | Sharp green emission, long lifetime | Anion sensing, protein conformational studies |

| Yb(III), Nd(III) | Bithiophene-derivatized pyridine-bis(carboxamide) | Near-infrared (NIR) emission | Deep-tissue imaging, theranostics |

This compound as a Versatile Synthetic Intermediate

The chemical reactivity of this compound is dominated by the electron-deficient nature of the pyridinone ring, a characteristic that is significantly enhanced by the strongly electron-withdrawing nitro group at the C3 position. This electronic feature makes the molecule an excellent substrate for a variety of chemical transformations, particularly those involving nucleophilic attack or ring transformation reactions, establishing it as a valuable and versatile intermediate in organic synthesis.

The activated nature of the nitropyridinone scaffold allows it to serve as a foundational "building block" for constructing more elaborate molecular structures. One of the most powerful strategies involves nucleophilic-type ring transformations. In these reactions, the pyridinone ring is opened by a nucleophile and subsequently reclosed to form a completely different heterocyclic or carbocyclic system.

For example, 1-methyl-3,5-dinitro-2-pyridone, a related and well-studied analog, undergoes three-component ring transformations (TCRT) when reacted with a ketone and an ammonia (B1221849) source. In this process, the dinitropyridone acts as a synthetic equivalent of the unstable nitromalonaldehyde. This reaction allows for the construction of highly substituted nitropyridines and nitroanilines, which are themselves important precursors for pharmaceuticals and other functional materials. The this compound scaffold is poised to undergo similar transformations, enabling the synthesis of complex architectures where the pyridinyl group is retained as a key substituent in the final product.

| Starting Pyridone Type | Reagents | Resulting Architecture | Reaction Type |

| 1-Methyl-3,5-dinitro-2-pyridone | Ketone, Ammonia | Substituted Nitropyridine | Three-Component Ring Transformation |

| 1-Methyl-3,5-dinitro-2-pyridone | 1,3-Dicarbonyl Compound | Functionalized 4-Nitrophenol | Nucleophilic Ring Transformation |

| 3-Methyl-5-nitropyrimidin-4(3H)-one | 1,3-Dicarbonyl Compound, NH4OAc | Functionalized 4-Aminopyridine | Ring Transformation |

Beyond serving as a transferable fragment, the nitropyridinone core is an excellent precursor for synthesizing a wide array of other nitrogen-containing heterocycles. The reactivity endowed by the nitro group facilitates reactions that modify or completely transform the pyridinone ring.

Ring transformation reactions are particularly notable in this context. For instance, 3-methyl-5-nitropyrimidin-4(3H)-one, which shares key electronic features with 3-nitropyridinone, reacts with 1,3-dicarbonyl compounds under basic conditions to yield 3,5-difunctionalized 4-pyridones. In a different transformation, the same nitropyrimidinone can act as a synthetic equivalent of α-nitro-formylacetic acid to produce 5,6-disubstituted 3-nitro-2-pyridones. These reactions showcase how a single nitrated heterocyclic precursor can lead to multiple, distinct heterocyclic scaffolds simply by changing the reaction partners and conditions.

Furthermore, nitropyridinones can participate in cycloaddition reactions, where the electron-deficient π-system of the ring acts as a dienophile or dipolarophile. Such reactions provide a stereoselective route to fused and spirocyclic N-heterocycles, which are structural motifs frequently found in biologically active natural products and pharmaceuticals. The versatility of these transformations underscores the value of this compound as a starting point for generating libraries of structurally diverse heterocyclic compounds for drug discovery and materials science.

Theoretical Frameworks for Structure-Activity Relationship (SAR) Studies of Pyridinone Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For the pyridinone scaffold, which is a core component of numerous therapeutic agents, SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties. Theoretical and computational frameworks are indispensable tools in modern SAR analysis.

Quantitative Structure-Activity Relationship (QSAR) modeling is a primary computational technique used to correlate physicochemical properties or structural features (descriptors) of a series of compounds with their biological activities. For pyridinone derivatives, QSAR models have been successfully developed to predict activities such as antimalarial efficacy and α-amylase inhibition. These models often reveal that a combination of electronic descriptors (e.g., electrostatic potential, dipole moment) and steric/hydrophobic descriptors (e.g., molar refractivity, partition coefficient) governs the activity.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed picture by analyzing the steric and electrostatic fields surrounding the molecules. These studies generate contour maps that visualize regions where bulky or electron-rich/poor substituents are likely to enhance or diminish activity. For pyridinone-based kinase inhibitors, 3D-QSAR models have highlighted the importance of specific hydrogen bonding interactions and hydrophobic contacts within the enzyme's active site.

Molecular docking simulations complement QSAR studies by predicting the binding orientation and affinity of a ligand within the active site of a target protein. For pyridinone inhibitors of targets like Mer kinase or HIV reverse transcriptase, docking studies have identified key amino acid residues that form hydrogen bonds and hydrophobic interactions with the pyridinone ring and its substituents. Together, these computational frameworks provide a powerful theoretical basis for rational drug design, enabling the in silico screening of virtual compounds and guiding the synthesis of new pyridinone derivatives with improved therapeutic potential.

| SAR Technique | Information Provided | Application to Pyridinone Scaffolds | Key Findings |

| QSAR | Correlation between molecular descriptors and activity. | Predicting antimalarial activity of 4-pyridones. | Activity depends on electronic potential, dipole moment, and hydrophobicity. |

| 3D-QSAR (CoMFA/CoMSIA) | 3D contour maps of favorable/unfavorable steric and electrostatic regions. | Modeling Mer kinase inhibitors. | Identified regions where bulky or electronegative groups increase potency. |

| Molecular Docking | Predicts binding mode and affinity in a protein active site. | Understanding anti-HIV-1 activity. | The pyridinone NH group often acts as a crucial hydrogen bond donor to kinase hinge regions. |

Q & A

Advanced Research Question

- Enzyme inhibition assays : Test against kinases or oxidoreductases using fluorescence-based substrates (e.g., NADH depletion for dehydrogenase activity).

- Cellular uptake studies : Radiolabeled C-nitro derivatives quantify intracellular accumulation in cancer cell lines.

- Molecular docking : Simulate binding to X-ray crystallography-resolved targets (e.g., HIV-1 reverse transcriptase) to prioritize experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.